3-Hydroxyhexanoic acid

Description

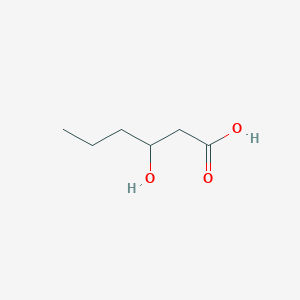

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGFDVTYHWBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-36-1 | |

| Record name | Poly(3-hydroxyhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40906794 | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-24-9 | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYHEXANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 3 Hydroxyhexanoic Acid

Endogenous Biosynthetic Routes

The synthesis of 3-hydroxyhexanoic acid in eukaryotes follows established metabolic routes responsible for the creation and modification of fatty acids.

De novo fatty acid synthesis is the primary pathway for producing fatty acids from non-lipid precursors. nih.gov This process, occurring in the cytosol, involves the multi-enzyme complex known as Fatty Acid Synthase (FAS). wikipedia.orgsmpdb.ca The synthesis begins with acetyl-CoA and systematically adds two-carbon units from malonyl-CoA in a cyclical series of reactions. smpdb.canih.gov While the typical end product of eukaryotic FAS is the 16-carbon palmitic acid, intermediates of varying chain lengths are formed during the process. nih.govsmpdb.ca

This compound can be considered an intermediate or a product derived from this pathway. The formation of its six-carbon backbone is a direct result of the fatty acid synthesis and elongation machinery. hmdb.canih.gov The pathway involves the condensation of an acetyl-CoA primer with two molecules of malonyl-CoA, followed by a series of reduction and dehydration steps that are characteristic of fatty acid synthesis. frontiersin.orgasm.org In some contexts, intermediates of the de novo synthesis pathway can be channeled towards the production of specific hydroxy fatty acids. nih.gov

| Pathway Step | Description | Key Molecules Involved |

| Priming | Initiation of the fatty acid chain with a two-carbon unit. | Acetyl-CoA |

| Elongation | Cyclical addition of two-carbon units to the growing acyl chain. | Malonyl-CoA, Acyl Carrier Protein (ACP) |

| Intermediate Formation | Generation of a six-carbon chain intermediate. | Hexanoyl-ACP |

| Reduction | Formation of the hydroxyl group at the beta-carbon (C-3) position. | NADPH |

A direct biosynthetic route to this compound involves the reduction of its corresponding keto acid, 3-oxohexanoic acid. contaminantdb.cabovinedb.ca This reaction is a key step within the fatty acid biosynthesis cycle. np-mrd.org In this pathway, 3-oxohexanoic acid is converted into (R)-3-hydroxyhexanoic acid. np-mrd.orgbovinedb.ca This conversion is catalyzed by a reductase enzyme, often a domain within the larger Fatty Acid Synthase complex, which utilizes a reducing equivalent like NADPH. wikipedia.org

| Precursor | Product | Enzyme Class |

| 3-Oxohexanoic Acid | This compound | Reductase / Dehydrogenase |

The biosynthesis of this compound is stereospecific, predominantly yielding the (R)-enantiomer, also known as (R)-3-hydroxyhexanoate. contaminantdb.cahmdb.cafrontiersin.org This chiral specificity is dictated by the enzymes involved in the metabolic pathway. researchgate.net For instance, the reductase enzyme that converts 3-oxohexanoic acid to this compound is specific for producing the (R)-configuration. np-mrd.orgbovinedb.ca Similarly, in pathways involving the hydration of a double bond, such as in the metabolism of fatty acids, (R)-specific enoyl-CoA hydratases can generate (R)-3-hydroxyacyl-CoA intermediates. frontiersin.org This enantiomeric purity is crucial as (R)-hydroxyalkanoic acids are valuable chiral building blocks in various chemical syntheses. researchgate.netethz.ch The production of these enantiopure monomers can be achieved through the controlled in vivo depolymerization of polyhydroxyalkanoates (PHAs) in bacteria like Pseudomonas putida. researchgate.netfrontiersin.org

Enzymatic Mechanisms and Catalysis in this compound Formation

The synthesis of this compound is governed by specific enzymes and catalytic domains that are central to lipid metabolism.

The Fatty Acid Synthase (FAS) complex is a multifunctional protein that orchestrates the entire process of fatty acid synthesis. wikipedia.orgnih.gov Several of its domains are directly involved in the reactions that lead to the formation of this compound.

Beta-Ketoacyl Synthase (KS) Domain : This domain, also known as the condensing enzyme, is responsible for the chain elongation step. nih.govebi.ac.uk It catalyzes the Claisen condensation of an acyl group (like butyryl-CoA) with a malonyl-ACP (the two-carbon donor), releasing carbon dioxide and forming a β-ketoacyl-ACP intermediate (in this case, 3-oxohexanoyl-ACP). ebi.ac.ukwikipedia.org The substrate specificity of the KS domain plays a role in determining the length of the final fatty acid chain. nih.gov

β-Ketoacyl Reductase (KR) Domain : Following condensation, the KR domain catalyzes the reduction of the β-keto group of the 3-oxohexanoyl-ACP to a hydroxyl group, forming (R)-3-hydroxyhexanoyl-ACP. This step requires NADPH as a cofactor. wikipedia.org

Dehydratase (DH) Domain : In the canonical fatty acid synthesis pathway, the DH domain would then dehydrate the 3-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP. contaminantdb.cawikipedia.orgnih.gov The release or channeling of the (R)-3-hydroxyhexanoyl intermediate prior to this step allows for the accumulation of this compound. contaminantdb.ca

| FAS Domain | Catalytic Function in this compound Formation |

| Beta-Ketoacyl Synthase (KS) | Catalyzes the condensation reaction to form the six-carbon backbone (3-oxohexanoyl-ACP). nih.govebi.ac.uk |

| β-Ketoacyl Reductase (KR) | Reduces the keto group of 3-oxohexanoyl-ACP to a hydroxyl group, forming (R)-3-hydroxyhexanoyl-ACP. wikipedia.org |

| Dehydratase (DH) | In standard FAS, this domain removes the hydroxyl group to create a double bond. The formation of this compound requires the intermediate to be diverted before this step. contaminantdb.cawikipedia.org |

Thiolases (specifically β-ketothiolases) are enzymes that catalyze the reversible condensation of two acyl-CoA molecules. mit.edunih.gov This reaction is fundamental to both fatty acid degradation (β-oxidation) and synthesis via the reverse β-oxidation pathway. nih.govnih.gov In the context of this compound synthesis, a thiolase can catalyze the condensation of butyryl-CoA (a four-carbon acyl-CoA) with acetyl-CoA (a two-carbon unit) to form 3-ketohexanoyl-CoA. mit.edugoogle.com

This 3-ketohexanoyl-CoA is thermodynamically unfavorable to form, but the reaction can be driven forward if the product is subsequently reduced to 3-hydroxyhexanoyl-CoA by a reductase. mit.edu The substrate specificity of the thiolase is a critical control point, influencing the chain length of the product. nih.gov Engineering thiolases with a preference for longer chain substrates can increase the selective production of C6 products like this compound over C4 products like 3-hydroxybutyric acid. mit.edumit.edu

Role of Enoyl-CoA Hydratases (e.g., PhaJ) in (R)-3HHx-CoA Formation

A key enzyme in the biosynthesis of the (R)-isomer of 3-hydroxyhexanoyl-CoA is (R)-specific enoyl-CoA hydratase, commonly known as PhaJ. uniprot.orgnih.gov This enzyme catalyzes the hydration of a carbon-carbon double bond in an enoyl-CoA intermediate. Specifically, PhaJ facilitates the addition of a water molecule to trans-2-hexenoyl-CoA, resulting in the formation of (R)-3-hydroxyhexanoyl-CoA. bohrium.comfrontiersin.org This stereospecific hydration is a critical step in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. nih.gov The enzyme from Aeromonas caviae (PhaJAc) is well-characterized and demonstrates activity on enoyl-CoAs with chain lengths of four to six carbons. uniprot.org Research has shown that the catalytic efficiency (kcat/Km) of some PhaJ enzymes, such as PhaJ from Streptomyces sp. strain CFMR 7 (PhaJSs), is higher for C6 substrates compared to shorter C4 substrates, indicating a preference for the formation of 3-hydroxyhexanoyl-CoA. nih.gov

The formation of (R)-3HHx-CoA can also occur from (S)-3-hydroxyhexanoyl-CoA via the action of (R)-specific enoyl-CoA hydratase (PhaJ), which converts it to (R)-3-hydroxyhexanoyl-CoA. frontiersin.orgvulcanchem.com This interconversion highlights the metabolic flexibility in producing the necessary precursors for various cellular needs.

Acyl-CoA Synthetase (FadD) and Fatty Acid Transport Protein (FadL) Functions in Fatty Acid Beta-Oxidation Reinforcement

The uptake and activation of fatty acids, which are precursors for this compound synthesis, are initiated by the coordinated action of the fatty acid transport protein (FadL) and acyl-CoA synthetase (FadD). asm.orgmdpi.comnih.gov FadL, an outer membrane protein, is responsible for transporting long-chain fatty acids across the bacterial outer membrane into the periplasm. mdpi.comresearchgate.net Once inside, the fatty acid is activated by FadD, an inner membrane-associated enzyme that converts it into its corresponding acyl-CoA thioester. asm.orgnih.govoup.com This activation step is crucial as it "traps" the fatty acid within the cell and prepares it for metabolic processing, primarily through the β-oxidation pathway. mdpi.com

The expression of the fadD gene has been shown to induce the expression of other genes in the β-oxidation pathway, such as fadE and fadBA, thereby reinforcing the cell's capacity to degrade fatty acids. oup.com This regulatory role ensures that when fatty acids are available, the enzymatic machinery for their breakdown is upregulated. While FadL is specific for long-chain fatty acids, FadD can activate a broader range of fatty acids. mdpi.comnih.gov The coupled action of FadL and FadD ensures the efficient import and activation of fatty acids for subsequent entry into the β-oxidation cycle, which can be reversed to synthesize molecules like this compound. mdpi.comresearchgate.net

Butyryl-CoA Formation Mechanisms (e.g., Crotonyl-CoA Carboxylase/Reductase (Ccr) and Ethylmalonyl-CoA Decarboxylase (Emd) Combination)

In some engineered metabolic pathways, particularly for the production of copolymers like P(3HB-co-3HHx), the formation of butyryl-CoA is a critical step. bohrium.comnih.gov Butyryl-CoA serves as a precursor that can be elongated to form 3-hydroxyhexanoyl-CoA. researchgate.net An innovative strategy for butyryl-CoA synthesis involves the combined action of two enzymes: crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd). bohrium.comnih.govd-nb.inforesearchgate.net

Ccr is a bifunctional enzyme that can catalyze the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA or its reductive carboxylation to form ethylmalonyl-CoA. nih.govresearchgate.net The subsequently formed ethylmalonyl-CoA is then acted upon by Emd, which decarboxylates it to produce butyryl-CoA. nih.govd-nb.inforesearchgate.net This two-step process effectively converts crotonyl-CoA into butyryl-CoA. researchgate.net This enzymatic combination has been successfully implemented in bacteria like Escherichia coli and Ralstonia eutropha to drive the formation of butyryl-CoA and subsequent chain elongation to produce C6 monomers like (R)-3HHx-CoA. bohrium.comnih.gov

Degradation Pathways and Intermediary Metabolism

The breakdown of this compound and its derivatives is intrinsically linked to central fatty acid metabolic routes, ensuring the recycling of carbon and the generation of energy.

Role in Fatty Acid Beta-Oxidation

This compound, in its activated form 3-hydroxyhexanoyl-CoA, is a key intermediate in the fatty acid β-oxidation cycle. nih.govnih.gov This catabolic pathway sequentially breaks down fatty acyl-CoAs into acetyl-CoA units. mdpi.comresearchgate.net In the canonical β-oxidation pathway, a fatty acyl-CoA is first oxidized to an enoyl-CoA, then hydrated to a 3-hydroxyacyl-CoA (like 3-hydroxyhexanoyl-CoA), which is subsequently oxidized to a 3-ketoacyl-CoA, and finally cleaved by a thiolase to release acetyl-CoA and a shortened acyl-CoA. mdpi.comresearchgate.netnih.gov Therefore, 3-hydroxyhexanoyl-CoA represents a distinct metabolic intermediate in the degradation of longer-chain fatty acids. Conversely, the reversal of this pathway, known as the reverse β-oxidation (rBOX) pathway, can be utilized for the synthesis of this compound and other valuable chemicals from acetyl-CoA. oup.com

Omega-Oxidation and Formation of 3-Hydroxy Dicarboxylic Acids

An alternative metabolic fate for 3-hydroxy fatty acids, including this compound, is ω-oxidation. This pathway involves the hydroxylation of the terminal (ω) carbon atom of the fatty acid. nih.gov While this compound itself is not readily metabolized via this pathway in rat liver studies, longer-chain 3-hydroxy fatty acids can be oxidized at the ω- and (ω-1)-positions to form 3-hydroxy dicarboxylic acids. nih.gov It is proposed that urinary 3-hydroxy dicarboxylic acids are derived from the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids. nih.govhmdb.ca In humans, the cytochrome P450 enzyme CYP4F11 has been identified as a key catalyst in the ω-hydroxylation of long-chain 3-hydroxy fatty acids, which are precursors to 3-hydroxy dicarboxylic acids. nih.gov

Interconversion and Derivative Formation (e.g., Methyl 3-Hydroxyhexanoate)

This compound can be converted to various derivatives. One such derivative is its methyl ester, methyl 3-hydroxyhexanoate (B1247844). nih.gov This compound can be produced through the acid methanolysis of polyhydroxyalkanoates (PHAs) that contain 3-hydroxyhexanoate monomers. researchgate.net This process involves heating the polymer in methanol (B129727) with an acid catalyst. researchgate.netmdpi.com Subsequent saponification of the purified methyl ester can then yield the free 3-hydroxyalkanoic acid. researchgate.net Methyl 3-hydroxyhexanoate is also found naturally in some fruits like soursop (Annona muricata) and papaya (Carica papaya). nih.gov

Biological Roles and Functional Implications of 3 Hydroxyhexanoic Acid

Fundamental Metabolic Function

Classification as a Primary Metabolite

3-Hydroxyhexanoic acid is classified as a primary metabolite, playing a fundamental role in various metabolic pathways. As a medium-chain hydroxy fatty acid, it is an integral intermediate in the β-oxidation and omega-oxidation of fatty acids. Its presence has been detected in various biological fluids, including blood and urine, indicating its involvement in normal physiological processes. In the context of microbiology, this compound and other 3-hydroxyalkanoic acids are key precursors for the biosynthesis of polyhydroxyalkanoates (PHAs), which are carbon and energy storage polymers produced by numerous bacteria. In this capacity, it serves a crucial function in microbial survival and metabolism.

Bioactivity and Biological Activities

Antimicrobial and Antioxidant Properties

While specific studies on the antioxidant properties of this compound are not extensively available, research on related 3-hydroxy fatty acids suggests potential bioactivity. Several 3-hydroxy fatty acids have demonstrated notable antimicrobial, particularly antifungal, properties. For instance, various (R)-3-hydroxyalkanoic acids isolated from certain bacteria have been shown to inhibit the growth of molds and yeasts. This antimicrobial action is thought to be attributed to their ability to disrupt the integrity of fungal cell membranes.

Table 1: Antimicrobial Activity of Selected 3-Hydroxy Fatty Acids

| 3-Hydroxy Fatty Acid Derivative | Target Organism(s) | Observed Effect |

| (R)-3-Hydroxydecanoic acid | Molds and Yeasts | Antifungal activity |

| (R)-3-Hydroxydodecanoic acid | Molds and Yeasts | Antifungal activity |

| (R)-3-Hydroxytetradecanoic acid | Molds and Yeasts | Antifungal activity |

This table is generated based on findings from related 3-hydroxy fatty acids and serves as an illustrative example of the potential antimicrobial profile of this class of compounds.

Effects on Cellular Processes and Signaling Pathways

This compound, as a component of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), has been shown to influence cellular processes. Studies investigating the effect of PHBHHx films with varying 3-hydroxyhexanoate (B1247844) (HHx) content on smooth muscle cells have revealed impacts on cell adhesion, proliferation, and differentiation. Specifically, materials with a higher percentage of HHx were found to better support cell proliferation and the maintenance of a normal cell cycle progression. This suggests that the presence of 3-hydroxyhexanoate moieties within a biomaterial can modulate cellular behavior, which has implications for tissue engineering applications. The precise signaling pathways through which monomeric this compound exerts its effects are an area of ongoing research.

Interactions with Biological Macromolecules

Modulation of Anti-Cancer Peptide Activity and Structure

A significant biological role of this compound involves its interaction with and modulation of anti-cancer peptides. Research has demonstrated that the conjugation of (R)-3-hydroxyalkanoic acids, including (R)-3-hydroxyhexanoic acid, to anti-cancer peptides can significantly enhance their therapeutic activity. The carbon chain length of the conjugated 3-hydroxyalkanoic acid has been shown to be a critical factor in the degree of this enhancement.

Circular dichroism analysis has revealed that the conjugation of (R)-3-hydroxyhexanoic acid can influence the secondary structure of these peptides. For instance, in a peptide variant with reduced α-helical content, the addition of (R)-3-hydroxyhexanoic acid was able to restore the helical structure to levels comparable to the more active parent peptide. This structural modulation is believed to be a key mechanism through which this compound enhances the peptide's anti-cancer efficacy.

Table 2: Effect of (R)-3-hydroxyalkanoic Acid (R3HA) Conjugation on an Anti-Cancer Peptide Variant (DP17L)

| Conjugated R3HA | Effect on α-Helix Content | Enhancement of Anti-Cancer Activity |

| (R)-3-Hydroxyhexanoic acid | Restored to levels of more active peptide | No significant enhancement |

| Longer-chain R3HAs (≥ C7) | Restored to levels of more active peptide | Enhanced activity |

This table illustrates the differential effects of R3HA chain length on the bioactivity of an anti-cancer peptide, based on published research findings.

Role as a Marker for Radical-Induced Protein Oxidation via 3-Hydroxylysine (B1205930) Formation

This compound, in the form of its amino acid derivative 3-hydroxylysine, serves as a significant biomarker for radical-induced protein oxidation. Proteins are susceptible to damage by free radicals, particularly hydroxyl radicals (HO•), which can lead to modifications in their structure and function. Lysine (B10760008), a common amino acid found on the surface of proteins, is particularly vulnerable to such attacks.

When proteins are exposed to hydroxyl radicals in the presence of oxygen, lysine residues can be oxidized. Following reduction, this process can yield several forms of hydroxylysine, including (2S)-3-hydroxylysine, which is chemically known as (2S)-2,6-diamino-3-hydroxyhexanoic acid. While other hydroxylysines, such as 5-hydroxylysine, are naturally produced in biological systems by enzymes like lysyl oxidase and are therefore not reliable indicators of radical damage, 3-hydroxylysine is not a common product of enzymatic pathways. This makes its presence a more specific indicator of radical-mediated protein oxidation.

The detection of 3-hydroxylysine and other non-enzymatically formed hydroxylysines provides a sensitive and useful method for quantifying oxidative damage to proteins in biological systems. Research has shown that in globular proteins, the surface-exposed lysine residues have a higher propensity to yield oxidized products compared to more hydrophobic amino acids. Therefore, the measurement of 3-hydroxylysine can be a valuable tool in studying the role of oxidative stress in various physiological and pathological conditions.

Occurrence and Ecological Significance

Presence in Eukaryotic Systems (Yeast, Plants, Humans)

This compound has been identified in a range of eukaryotic organisms, from unicellular fungi to complex mammals, highlighting its broad distribution in nature.

Yeast: (R)-3-Hydroxyhexanoic acid is recognized as a metabolite in eukaryotes, including yeast.

Plants: The compound is a known constituent of various plant species, where it contributes to the chemical profile of fruits and other tissues.

Humans: In humans, this compound has been detected in bodily fluids under specific metabolic conditions. It is found in the urine and serum of diabetic patients experiencing ketoacidosis, indicating its involvement in metabolic pathways that are altered in this state. caymanchem.com It is not typically found in healthy individuals or diabetic patients without ketoacidosis. caymanchem.com

Identification in Specific Plant Taxa

The presence of this compound has been documented in several specific plant taxa, often contributing to the flavor and aroma profiles of their fruits.

| Plant Taxa | Common Name |

| Solanum betaceum | Tamarillo or Tree Tomato |

| Fragaria | Strawberry |

| Spondias mombin | Yellow Mombin or Hog Plum |

| Grapevine | Not explicitly identified in reviewed literature |

Detailed research has confirmed its occurrence in Solanum betaceum, Fragaria species, and Spondias mombin. nih.gov While extensive phytochemical analyses have been conducted on Grapevine (Vitis vinifera), identifying numerous organic acids and other compounds, the presence of this compound has not been specifically reported in the reviewed literature.

Semiochemical Functionality in Inter-species Communication

Semiochemicals are chemical substances that carry information between organisms. This compound has been identified as a semiochemical, although its role in inter-species communication is not as extensively documented as its intraspecific functions. pherobase.com

In the context of communication between members of the same species (intraspecific), this compound has been identified as a pheromone for certain species of leaf-cutting ants, namely Atta laevigata and Atta sexdens. pherobase.com In these cases, it functions to mediate social behaviors within the colony.

While the definition of semiochemicals includes allomones (benefiting the emitter, neutral or negative effect on the receiver) and kairomones (detrimental to the emitter, beneficial to the receiver) which govern inter-species interactions, specific examples of this compound acting in these capacities are not well-detailed in the available scientific literature. The general role of semiochemicals in mediating interactions between different species, such as between predators and prey or hosts and parasites, is a broad area of chemical ecology. wikipedia.orgwikipedia.org However, the specific functions of this compound in these inter-species contexts remain an area for further research.

Clinical and Pathophysiological Significance of 3 Hydroxyhexanoic Acid

Association with Inherited and Acquired Metabolic Disorders

3-Hydroxyhexanoic acid is a medium-chain hydroxy fatty acid that typically appears as an intermediate in metabolic pathways. Its detection and quantification in bodily fluids can serve as a significant biomarker for several metabolic disturbances, both acquired and inherited. Under normal physiological conditions, it is not typically found in detectable amounts in blood or urine. nih.gov Its presence often signals a disruption in the intricate processes of fatty acid oxidation or ketone body metabolism.

Diabetic ketoacidosis (DKA) is an acute, life-threatening complication of diabetes characterized by hyperglycemia, metabolic acidosis, and high levels of ketone bodies. In this state of severe insulin (B600854) deficiency and metabolic derangement, the body's metabolism shifts dramatically towards the breakdown of fats for energy.

Research has identified this compound as an abnormal metabolite present in the urine and serum of patients experiencing diabetic ketoacidosis. nih.govglpbio.com Studies have confirmed its absence in healthy individuals and in diabetic patients who are not in a ketotic state. nih.govglpbio.com This suggests that the production of this compound is closely linked to the ketotic state itself, rather than solely to diabetes. nih.gov Its emergence is believed to result from an overload of the fatty acid oxidation pathway, leading to the formation and accumulation of atypical metabolic intermediates.

Table 1: Detection of this compound in Patient Groups

| Patient Group | This compound Detected in Urine/Serum | Source(s) |

| Diabetic Patients with Ketoacidosis | Yes | nih.gov, glpbio.com |

| Healthy Control Subjects | No | nih.gov, glpbio.com |

| Diabetic Patients without Ketosis | No | nih.gov, glpbio.com |

| Non-diabetic Ketotic Patient | Yes | nih.gov |

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway that breaks down fatty acids to produce acetyl-CoA, a key fuel for cellular energy production. mdpi.com Inherited disorders of this pathway, known as Fatty Acid Oxidation Disorders (FAODs), are caused by defects in specific enzymes or transport proteins. mdpi.comfrontiersin.org These deficiencies disrupt the normal breakdown of fatty acids, leading to energy deficits and the accumulation of toxic intermediate metabolites. frontiersin.orgresearchgate.net

The β-oxidation cycle involves a sequence of four enzymatic reactions. A defect in the third step, catalyzed by 3-hydroxyacyl-CoA dehydrogenase enzymes, prevents the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. mdpi.comnih.gov Consequently, 3-hydroxy fatty acids of various chain lengths accumulate in the body. mdpi.com For instance, Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a specific FAOD, is characterized by the accumulation of long-chain 3-hydroxy fatty acids, which are known to disturb mitochondrial energy and redox homeostasis. mdpi.comfrontiersin.org

Given that this compound is a medium-chain 3-hydroxy fatty acid, its accumulation is biochemically linked to deficiencies in the enzymes responsible for processing medium-chain substrates, such as medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD). mdpi.comnih.gov The presence of this compound can therefore be a relevant indicator of a blockage at this specific step in the β-oxidation spiral.

Ethylmalonic Encephalopathy (EE) is a severe, autosomal recessive metabolic disorder caused by mutations in the ETHE1 gene. nih.govresearchgate.net This gene encodes a mitochondrial sulfur dioxygenase essential for detoxifying hydrogen sulfide (B99878) (H₂S), a naturally occurring but highly toxic molecule. researchgate.netnih.govnih.gov

The core pathophysiology of EE does not directly involve this compound production. Instead, the deficiency of the ETHE1 enzyme leads to a massive buildup of hydrogen sulfide in tissues. researchgate.netnih.gov This accumulated H₂S is a potent inhibitor of several other mitochondrial enzymes, including short-chain acyl-CoA dehydrogenase (SCAD) and cytochrome c oxidase. nih.govnih.gov

The "involvement" of this compound in the ethylmalonic encephalopathy pathway is a secondary consequence of this H₂S toxicity. By inhibiting SCAD, H₂S creates a functional block in the β-oxidation of short- and medium-chain fatty acids. nih.govnih.gov This disruption leads to the accumulation of various upstream metabolites. While the disorder is named for the prominent elevation of ethylmalonic acid, the broader impairment of fatty acid metabolism can also lead to the accumulation of other intermediates, including C4-C5 acylcarnitines and potentially this compound, as the cell struggles to process fatty acids like hexanoic acid. nih.govnih.gov

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase deficiency is a rare inherited disorder that impairs the body's ability to produce ketone bodies in the liver. researchgate.netresearchgate.net This enzyme catalyzes a crucial step in ketogenesis, the metabolic pathway that provides an alternative energy source for the brain and other tissues during periods of fasting or illness. researchgate.net A deficiency leads to episodes of hypoketotic hypoglycemia (low blood sugar without corresponding high ketone levels), which can cause lethargy, vomiting, and coma. researchgate.net

When the primary pathway for converting fatty acid-derived acetyl-CoA into ketones is blocked, the upstream fatty acid metabolites can be shunted into alternative pathways. This leads to the accumulation of various dicarboxylic acids and other unusual metabolites. Direct evidence has linked HMG-CoA synthase deficiency to the presence of this compound. In one documented case of a child with this deficiency, blood concentrations of this compound were found to be significantly elevated. medlink.comhmdb.ca

Table 2: this compound Levels in HMG-CoA Synthase Deficiency

| Parameter | Finding | Source(s) |

| Condition | 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency | medlink.com, hmdb.ca |

| Biospecimen | Blood | medlink.com |

| Age Group | Children (1-13 years) | medlink.com |

| Concentration Range | 6-510 µM | medlink.com |

Oncological Research and Disease Pathogenesis

The metabolic landscape of cancer cells is profoundly different from that of normal cells. This reprogramming, which includes alterations in glucose, amino acid, and lipid metabolism, is now recognized as a hallmark of cancer, supporting the high energetic and biosynthetic demands of rapid cell proliferation. nih.govresearchgate.net

Recent research has begun to uncover the role of specific fatty acid metabolites as signaling molecules in cancer. A family of G protein-coupled receptors known as hydroxycarboxylic acid (HCA) receptors has been identified as crucial for cancer cells to sense and regulate their metabolic environment. nih.govresearchgate.net

Studies focusing on breast cancer have demonstrated that these HCA receptors are essential for controlling lipid and fatty acid metabolism, which in turn affects cell proliferation and survival. nih.gov One of these receptors, HCA₃, is activated by medium-chain 3-hydroxy fatty acids, such as 3-hydroxyoctanoate (B1259324). nih.govresearchgate.net Activation of this receptor is part of a feedback mechanism that helps cancer cells manage their lipid metabolism. When this sensing mechanism is disrupted (e.g., by knocking down the HCA₃ receptor), it leads to a dysregulation of fatty acid oxidation, an accumulation of FAO intermediates, and ultimately, a decrease in cancer cell viability. nih.gov

As a medium-chain 3-hydroxy fatty acid, this compound belongs to the same class of molecules that act as ligands for these metabolic receptors. hmdb.ca This suggests a potential role for this compound in influencing cancer cell metabolism and progression. By interacting with HCA receptors on the surface of cancer cells, it could modulate intracellular signaling pathways that govern lipid metabolism and cell fate, thereby impacting tumor pathogenesis.

Table 3: Hydroxycarboxylic Acid (HCA) Receptors and Associated Ligands in Metabolism

| Receptor | Endogenous Ligand(s) | Metabolic Pathway Indicated | Relevance to Cancer | Source(s) |

| HCA₁ | Lactate | Glycolysis | Controls metabolism and proliferation | researchgate.net |

| HCA₂ | 3-Hydroxybutyrate (B1226725) (Ketone Body) | Ketogenesis | Controls metabolism and proliferation | researchgate.net |

| HCA₃ | 3-Hydroxyoctanoate | Fatty Acid β-Oxidation (FAO) | Crucial for controlling lipid metabolism and survival in breast cancer cells | nih.gov, researchgate.net |

Role as a Potential Biomarker in Breast Cancer

This compound has been investigated as a potential biomarker for the diagnosis or prognosis of breast cancer. nih.gov Research into the plasma levels of this compound in breast cancer patients has been conducted to determine its utility in early detection. nih.gov However, further studies are required to establish a definitive link. nih.gov

The metabolic context for its potential role is underscored by the importance of related compounds and pathways in breast cancer. For instance, hydroxycarboxylic acid receptors, specifically HCA1 and HCA3, are crucial for breast cancer cells to manage their lipid and fatty acid metabolism. nih.gov Expression of the messenger RNA for these receptors is elevated in human breast cancer tissue compared to normal tissue. nih.gov Disrupting these receptors can lead to a dysregulation of lipid metabolism and a decrease in cancer cell viability, highlighting the potential significance of metabolites like this compound that interact with these pathways. nih.gov

Association with Uterine Corpus Endometrial Carcinoma (UCEC) and Mediating Factors (e.g., CSF1)

Recent research has illuminated a significant association between this compound and Uterine Corpus Endometrial Carcinoma (UCEC), one of the most common gynecologic cancers. nih.gove-century.us A Mendelian randomization study identified a potential causal relationship, suggesting that elevated levels of 3-hydroxyhexanoate (B1247844) may play a detrimental role in the pathogenesis of UCEC. nih.gov This is significant because UCEC is often diagnosed at an advanced stage due to a lack of early symptoms. nih.gov

The study also identified Colony Stimulating Factor 1 (CSF1) as a key mediator in this relationship. nih.gov The analysis revealed a negative causal link between 3-hydroxyhexanoate and CSF1. nih.govdntb.gov.ua Interestingly, CSF1 itself was identified as a protective factor in UCEC, with its expression being related to the tumor stage. nih.gov These findings suggest a complex interplay where 3-hydroxyhexanoate, a metabolite involved in fatty acid β-oxidation, influences UCEC development, in part by affecting CSF1 levels. nih.govdntb.gov.ua This interplay between metabolic and inflammatory markers could provide novel biomarkers for the diagnosis and treatment of UCEC. nih.gov

Table 1: Causal Relationships in UCEC Pathogenesis

| Variable 1 | Relationship | Variable 2 | Finding | Source |

|---|---|---|---|---|

| 3-Hydroxyhexanoate | Association with | UCEC | Positive Association | nih.gov |

| 3-Hydroxyhexanoate | Causal Link with | CSF1 | Negative Causal Link | nih.govdntb.gov.ua |

| CSF1 | Association with | UCEC | Protective Factor | nih.gov |

Biomarker Discovery and Validation in Diagnostics

Utility in Diagnosing Fatty Acid Oxidative Disorders

The measurement of 3-hydroxy fatty acids, including this compound, is a valuable tool in the diagnosis of certain inherited metabolic diseases. nih.gov Specifically, these compounds serve as crucial biomarkers for genetic defects of mitochondrial fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency. nih.govnih.gov

In healthy individuals, L-3-hydroxy fatty acids are unusual metabolites and are typically not found in significant amounts. nih.gov However, in patients with LCHAD or M/SCHAD deficiency, the enzymatic defect leads to an accumulation of these atypical fatty acid species in bodily fluids. nih.gov Consequently, a specialized gas chromatography-mass spectrometry assay that measures 3-hydroxy fatty acids (from C6 to C18 chain lengths) in plasma can effectively identify these disorders. nih.gov While conditions like severe starvation or diets high in medium-chain triglycerides can produce a profile similar to M/SCHAD deficiency, the measurement of these biomarkers remains a key clue for diagnosis, particularly in non-fasted patients. nih.gov

Application in Cancer Diagnosis and Prognosis

The role of this compound as a biomarker extends to the field of oncology, where it has potential applications in the diagnosis and prognosis of various cancers. nih.gov As detailed previously, research has established a positive association between 3-hydroxyhexanoate levels and Uterine Corpus Endometrial Carcinoma (UCEC), suggesting its utility as a diagnostic or prognostic marker for this disease. nih.gov

Furthermore, investigations have explored its potential as a biomarker in breast cancer. nih.gov The study of plasma levels of 3-hydroxyhexanoate in cancer patients aims to determine if this metabolite can serve as an indicator for early diagnosis or to predict disease progression. nih.gov The altered metabolism of cancer cells, which can become highly dependent on specific nutrients like fatty acids for energy, provides the rationale for why metabolites from pathways like fatty acid β-oxidation might serve as effective biomarkers. nih.gov

Metabolic Profiling for Disease Markers (e.g., in Grapevine Downy Mildew Resistance)

Metabolic profiling, or metabolomics, is a powerful technique used to identify biomarkers for various diseases, including in plants. absiskey.com An illustrative example is the study of resistance to downy mildew in grapevines, a widespread disease caused by the oomycete Plasmopara viticola that can lead to severe harvest losses. openagrar.defrontiersin.org

Biotechnological Production and Industrial Applications of 3 Hydroxyhexanoic Acid and Its Derivatives

Microbial Synthesis and Metabolic Engineering Strategies

The microbial synthesis of 3-hydroxyhexanoic acid (3HHx) has been a significant area of research, focusing on the development of efficient and sustainable production methods. Metabolic engineering has played a crucial role in enhancing the production capabilities of various microorganisms by redirecting cellular metabolism towards the synthesis of 3HHx and its derivatives. These strategies often involve the introduction of heterologous genes, deletion of competing pathways, and optimization of metabolic fluxes to improve product yield, titer, and productivity.

Recombinant Microorganism Strains for Enhanced Production

Several bacterial species have been successfully engineered to produce 3HHx and its copolymers. The most extensively studied hosts include Pseudomonas putida, Cupriavidus necator (also known as Ralstonia eutropha), and Escherichia coli. Each of these microorganisms offers unique advantages for biotechnological production, and various genetic modifications have been implemented to optimize them as cell factories.

Pseudomonas putida , a versatile and robust bacterium, has been engineered for the production of medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs), including 3HHx. oup.comoup.com One strategy involves the overexpression of genes that enhance the fatty acid β-oxidation pathway, which is a key metabolic route for the synthesis of 3HA precursors. For instance, recombinant P. putida KT2442 strains have been developed to overexpress a polyhydroxyalkanoate (PHA) depolymerase gene (phaZ), a long-chain fatty acid transport protein gene (fadL), and an acyl-CoA synthetase gene (fadD). oup.comoup.com This combination of genetic modifications has been shown to significantly increase the extracellular production of 3HHx and 3-hydroxyoctanoic acid (3HO). oup.comoup.com In some engineered strains, the co-expression of fadD from E. coli and fadL from P. putida along with phaZ has proven effective in enhancing the production of these mcl-3HAs. oup.comoup.com

Cupriavidus necator (formerly Ralstonia eutropha), a well-known producer of polyhydroxyalkanoates (PHAs), has been a primary target for metabolic engineering to produce copolymers containing 3HHx. nih.govmdpi.comresearchgate.net Wild-type C. necator primarily synthesizes short-chain-length PHAs, but through genetic modification, it can be engineered to incorporate medium-chain-length monomers like 3HHx. nih.gov A key strategy involves the expression of heterologous PHA synthases with broader substrate specificity. For example, expressing a PHA synthase gene from Rhodococcus aetherivorans I24 in C. necator has enabled the accumulation of high levels of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) with a significant 3HHx content directly from plant oils. nih.govasm.org Further enhancements in PHA accumulation have been achieved by expressing an enoyl-CoA hydratase gene (phaJ) from Pseudomonas aeruginosa. nih.gov

Escherichia coli , a workhorse in industrial biotechnology, has also been engineered for the biosynthesis of PHBHHx. semanticscholar.orgnih.govresearchgate.net Metabolic pathways have been designed and implemented in recombinant E. coli to synthesize PHBHHx directly from simple carbon sources like glucose. semanticscholar.orgnih.gov This has been achieved by combining different metabolic pathways, such as a β-ketothiolase (BktB)-dependent condensation pathway and an inverted β-oxidation cycle pathway. semanticscholar.orgnih.gov Through optimization of the host strain and the use of thioesterase mutant strains, engineered E. coli has been able to produce PHBHHx with a notable 3HHx fraction. semanticscholar.orgnih.gov

The following table summarizes the key recombinant strains and the metabolic engineering strategies employed for the production of this compound and its derivatives.

| Microorganism | Recombinant Strain Example | Key Genetic Modifications | Target Product(s) | Reference(s) |

| Pseudomonas putida | KT2442 (pYZPst06) | Overexpression of phaZ, fadD (from E. coli), and fadL | This compound (3HHx) and 3-hydroxyoctanoic acid (3HO) | oup.comoup.com |

| Cupriavidus necator | Re2058/pCB113 | Expression of a heterologous PHA synthase from Rhodococcus aetherivorans I24 and an enoyl-CoA hydratase (phaJ) from Pseudomonas aeruginosa | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | nih.govasm.org |

| Escherichia coli | Engineered strain with BktB-dependent and inverted β-oxidation pathways | Combination of a β-ketothiolase-dependent condensation pathway and an inverted β-oxidation cycle pathway; use of thioesterase mutants | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | semanticscholar.orgnih.gov |

| Ralstonia eutropha | Engineered strain expressing a chimeric PHA synthase | Expression of a chimeric PHA synthase composed of synthases from Aeromonas caviae and R. eutropha | 3-Hydroxybutyrate-based copolymers with 3-hydroxyhexanoate (B1247844) and 3-hydroxyoctanoate (B1259324) units | tandfonline.com |

Optimization of Fermentation Processes and Bioreactor Cultivation for Yield and Productivity

The optimization of fermentation processes is critical for achieving high yields and productivities of 3HHx and its derivatives in bioreactors. Various cultivation strategies have been developed to maximize microbial growth and product formation.

Fed-batch fermentation is a commonly employed technique to achieve high cell densities and, consequently, high product titers. In a fed-batch process for the production of 3HHx and 3HO using recombinant P. putida KT2442, a concentration of 5.8 g/L of extracellular 3HAs was achieved in a 6-L fermentor. oup.comoup.com This demonstrates the potential of this strategy for scaling up production.

For C. necator, high-cell-density fermentations have been successfully conducted using plant oils as a carbon source. In these fermentations, a recombinant strain produced a total biomass of 139 g/L, with 74% of it being the PHBHHx copolymer, which contained 19 mol% 3HHx. researchgate.net This highlights the efficiency of using oleaginous feedstocks in optimized bioreactor cultivations.

Furthermore, pH control is a crucial parameter in fermentation. For the production of mcl-3HAs by P. putida, it has been observed that maintaining an alkaline pH can enhance the secretion of these acids. researchgate.net The use of a pH-stat apparatus to maintain a constant high pH has been shown to be more efficient for 3HA production compared to cultivation without pH control. researchgate.net

Substrate Engineering for this compound Accumulation

The choice of substrate is a key factor influencing the efficiency and cost-effectiveness of 3HHx production. A variety of carbon sources, ranging from simple sugars to complex lipids and waste materials, have been utilized.

Sodium octanoate (B1194180) has been used as a direct precursor for the synthesis of 3HHx and 3HO in recombinant P. putida. oup.comoup.com When sodium octanoate is provided as the sole carbon source, the β-oxidation pathway of the microorganism can convert it into the desired 3-hydroxyacyl-CoA intermediates.

Glucose is a readily available and relatively inexpensive carbon source that has been used for the production of PHBHHx in engineered E. coli. semanticscholar.orgnih.gov The metabolic pathways in these recombinant strains are designed to convert glucose into the necessary precursors for both 3-hydroxybutyrate (B1226725) (3HB) and 3HHx.

Carbon dioxide (CO2) has been explored as a sustainable feedstock for PHBHHx production in engineered C. necator. mdpi.comnih.govresearchgate.net This hydrogen-oxidizing bacterium can grow chemolithoautotrophically, using CO2 as the sole carbon source and H2 and O2 as energy sources. mdpi.comnih.gov Recombinant strains of C. necator have been shown to synthesize PHBHHx from CO2 with high cellular content. mdpi.comnih.govresearchgate.net

Plant oils , such as palm oil, are considered favorable feedstocks due to their high carbon content and relatively low cost. nih.govresearchgate.net Recombinant C. necator strains have been successfully used to produce high amounts of PHBHHx from plant oils. nih.govresearchgate.net

The following table provides an overview of the different substrates used for this compound accumulation and the corresponding microorganisms.

| Substrate | Microorganism | Product | Key Findings | Reference(s) |

| Sodium Octanoate | Pseudomonas putida KT2442 | This compound (3HHx) and 3-hydroxyoctanoic acid (3HO) | Effective precursor for mcl-3HA production via the β-oxidation pathway. | oup.comoup.com |

| Glucose | Escherichia coli | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | Biosynthesis of PHBHHx from a simple sugar through engineered metabolic pathways. | semanticscholar.orgnih.gov |

| CO2 | Cupriavidus necator | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | Sustainable production of PHBHHx using CO2 as the sole carbon source in autotrophic cultivation. | mdpi.comnih.govresearchgate.netnih.gov |

| Plant Oil (e.g., Palm Oil) | Ralstonia eutropha (Cupriavidus necator) | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | High-yield production of PHBHHx in high-cell-density fermentations. | nih.govresearchgate.net |

Production of Polyhydroxyalkanoates (PHAs)

This compound is a key monomer for the production of a specific class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). These bioplastics have gained significant attention as sustainable alternatives to conventional petroleum-based plastics.

Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) and Terpolymers

The copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) is one of the most well-studied PHAs containing 3HHx. It is a copolyester of 3-hydroxybutyrate (3HB) and 3HHx, and its properties can be tailored by varying the ratio of these two monomers. nih.gov The incorporation of the longer 3HHx monomer into the PHB backbone results in a more flexible and tougher material compared to the brittle homopolymer poly(3-hydroxybutyrate) (PHB). nih.gov

The biosynthesis of PHBHHx has been achieved in several recombinant microorganisms, including C. necator and E. coli. nih.govmdpi.comsemanticscholar.orgnih.gov In these engineered strains, the metabolic pathways are designed to provide both 3-hydroxybutyryl-CoA and 3-hydroxyhexanoyl-CoA as substrates for a PHA synthase, which then polymerizes them into the PHBHHx copolymer.

In addition to the bipolymer PHBHHx, terpolymers containing 3HHx have also been synthesized. For instance, recombinant strains of R. eutropha and P. putida harboring a chimeric PHA synthase have been shown to produce terpolymers of 3-hydroxybutyrate, 3-hydroxyhexanoate, and 3-hydroxyoctanoate from dodecanoate. tandfonline.com

Genetic Manipulation for Modulating 3-Hydroxyhexanoate Content in Copolymers

The molar fraction of 3HHx in the PHBHHx copolymer is a critical determinant of its physical and mechanical properties. Therefore, significant research has been dedicated to developing genetic strategies to control the 3HHx content.

One approach is to modulate the expression and activity of key enzymes in the PHA biosynthetic pathway. For example, varying the activity of acetoacetyl-CoA reductase (encoded by phaB) in engineered R. eutropha has been shown to alter the level of 3HHx in the polymer. nih.gov

Another effective strategy is the use of (R)-enoyl-CoA hydratases (phaJ) with different substrate specificities. mdpi.com By expressing phaJ genes from different sources, it is possible to regulate the supply of (R)-3-hydroxyacyl-CoA precursors with varying chain lengths. For instance, in engineered C. necator, the use of a short-chain-length-specific PhaJ allowed for the control of the 3HHx composition in PHBHHx to around 11 mol%, which is suitable for practical applications. nih.gov

The choice of PHA synthase also plays a crucial role in determining the monomer composition of the resulting polymer. Expressing PHA synthases with different substrate affinities can lead to the incorporation of varying amounts of 3HHx.

Application as Monomers for Biodegradable Polymers

This compound (3HHx) is a crucial medium-chain-length (MCL) monomer utilized in the biotechnological production of biodegradable polymers, specifically a class of polyesters known as polyhydroxyalkanoates (PHAs). While the homopolymer of 3-hydroxybutyrate (P(3HB)) is the most common PHA, its practical applications are limited due to its high crystallinity, brittleness, and a narrow processing window between its melting and thermal degradation temperatures. nih.govmdpi.comfrontiersin.org The incorporation of 3HHx monomers into the P(3HB) polymer chain creates the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), abbreviated as P(3HB-co-3HHx), which exhibits significantly improved material properties. frontiersin.orgnih.gov

The presence of the longer alkyl side chain in the 3HHx monomer disrupts the crystalline structure of the P(3HB) polymer. frontiersin.org This results in a copolymer with reduced crystallinity, lower melting temperature (Tm), decreased stiffness, and enhanced flexibility and toughness. mdpi.comnih.govmdpi.com These improved characteristics make P(3HB-co-3HHx) a more versatile and processable bioplastic, with properties that can be tailored for various applications by controlling the molar fraction of the 3HHx comonomer. nih.govnih.gov For instance, P(3HB-co-3HHx) with a 17 mol% 3HHx fraction has been reported to have properties comparable to low-density polyethylene (B3416737) (LDPE). nih.govmdpi.com

The physical, mechanical, and thermal properties of P(3HB-co-3HHx) are directly influenced by the percentage of 3HHx units in the polymer chain. Generally, as the molar fraction of 3HHx increases, the melting temperature, glass transition temperature (Tg), crystallinity, and tensile strength decrease, while the elongation at break significantly increases, indicating a transition from a rigid plastic to a more flexible, elastomeric material. mdpi.comnih.gov

Impact of 3HHx Molar Fraction on P(3HB-co-3HHx) Properties

| 3HHx (mol%) | Melting Temp (Tm) (°C) | Glass Transition Temp (Tg) (°C) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 174 - 180 | 5 | 3.5 | 40 | 5 |

| 5 | 141 | 1 | 1.2 | 25 | 444 |

| 11 | 126 | -1 | 0.8 | 20 | 500 |

| 12 | 97 | -4.8 | 0.45 | 17 | 700 |

| 17 | 81 | -8.1 | 0.15 | 17 | 800 |

| 25 | 68 | -15 | N/A | 15 | 1000 |

This table compiles representative data from multiple sources. mdpi.comfrontiersin.orgnih.govnih.gov Actual values can vary based on production methods, microbial strain, and polymer molecular weight.

The biotechnological production of P(3HB-co-3HHx) is achieved using various wild-type and genetically engineered microorganisms. Wild-type strains, such as Aeromonas caviae and Aeromonas hydrophila, can naturally synthesize the copolymer when cultivated on fatty acids or vegetable oils. nih.govmdpi.com In these bacteria, the β-oxidation pathway provides the necessary (R)-3-hydroxyacyl-CoA precursors for the PHA synthase enzyme. nih.govmdpi.com

However, to produce P(3HB-co-3HHx) from more cost-effective and structurally unrelated carbon sources like sugars or even CO2, metabolic engineering of robust host strains like Cupriavidus necator (formerly Ralstonia eutropha) and Escherichia coli is employed. nih.govfrontiersin.orgnih.gov This often involves introducing a PHA synthase gene (phaC) with broad substrate specificity, capable of incorporating both short-chain-length (3HB) and medium-chain-length (3HHx) monomers. nih.govnih.gov For instance, the PHA synthase from Rhodococcus aetherivorans has been successfully expressed in engineered R. eutropha to facilitate P(3HB-co-3HHx) production from plant oil. nih.govmit.edu Further engineering strategies focus on modifying metabolic pathways to enhance the supply of the 3HHx-CoA monomer from central metabolism. nih.govfrontiersin.org

Detailed research has demonstrated the feasibility of producing P(3HB-co-3HHx) with varying monomer compositions using different microbial systems and feedstocks.

Research Findings on Biotechnological Production of P(3HB-co-3HHx)

| Microorganism | Strain Type | Carbon Source(s) | PHA Content (% CDW) | 3HHx Fraction (mol%) | Productivity / Titer |

| Aeromonas hydrophila | Wild-Type | Glucose, Lauric Acid | 50 | 11 | 25 g/L |

| Aeromonas hydrophila | Wild-Type | Lauric Acid | 45.2 | 17 | 1.01 g/L·h |

| Cupriavidus necator B10646 | Wild-Type | Glucose, Hexanoate | 60 - 75 | 12 - 68 | 5 - 6 g/L |

| Cupriavidus necator (Re2133/pCB81) | Engineered | Butyrate | ~40 | ~40 | ~1.2 g/L |

| Cupriavidus necator (MF01/pBPP-ccrMeJAc-emd) | Engineered | CO2, H2, O2 | ~83 | ~10 | 49.3 g/L |

| Escherichia coli JM109 | Engineered | Glucose | 41 | 14 | 2.8 g/L |

| Ralstonia eutropha | Engineered | Palm Oil | 66 | 30 | N/A |

| Ralstonia eutropha | Engineered | Waste Animal Fat | 60 | 19 | 0.4 g/L·h |

CDW: Cell Dry Weight. This table summarizes findings from multiple studies. nih.govfrontiersin.orgnih.govibp.ruresearchgate.netresearchgate.netproquest.comnih.gov

The ability to produce P(3HB-co-3HHx), a copolymer with tunable and advantageous properties, establishes this compound as a highly valuable monomer in the field of biodegradable polymers. Its incorporation overcomes the inherent limitations of P(3HB), paving the way for bio-based, biodegradable alternatives to conventional petroleum-based plastics in a wide array of applications, including packaging and medical devices. frontiersin.orgnih.govresearchgate.net

Analytical Methodologies for 3 Hydroxyhexanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of 3-hydroxyhexanoic acid analysis, providing the means to isolate it from other chemically similar molecules and to determine its concentration. The choice of technique often depends on the sample matrix and the research question, whether it involves broad metabolic screening or precise quantitative measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of 3-hydroxy fatty acids, including this compound, in biological samples. nih.gov This method is particularly valuable for metabolite profiling, which involves the comprehensive analysis of a wide range of small molecules in a sample to understand the metabolic state of an organism. illinois.educore.ac.uk In the context of this compound, GC-MS is instrumental in identifying its presence and relative abundance in various biological fluids like serum, plasma, and urine, as well as in cell culture media. nih.govcaymanchem.comcaymanchem.com

The process typically involves the extraction of metabolites from the sample, followed by a chemical derivatization step. Derivatization is necessary to increase the volatility and thermal stability of this compound, making it suitable for gas chromatography. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of this compound and other metabolites.

GC-MS-based metabolite profiling has been particularly important in the study of metabolic disorders. For instance, abnormal levels of this compound and other 3-hydroxy fatty acids can be indicative of certain genetic defects in fatty acid oxidation pathways. nih.gov The semi-quantitative data obtained from GC-MS profiling, in the form of peak areas adjusted for internal standards, can highlight significant differences in metabolite concentrations between healthy individuals and those with metabolic conditions. illinois.edu

Table 1: Application of GC-MS in this compound Metabolite Profiling

| Analytical Aspect | Description |

|---|---|

| Sample Types | Serum, plasma, urine, fibroblast cell culture media nih.gov |

| Objective | Identification and semi-quantitative analysis of 3-hydroxy fatty acids illinois.edu |

| Key Steps | Extraction, derivatization, GC separation, MS detection and identification |

| Primary Application | Diagnosis and research of fatty acid oxidation disorders nih.govnih.gov |

For highly accurate and precise quantification of this compound, stable isotope dilution-gas chromatography-mass spectrometry (SID-GC-MS) is the gold standard. nih.govnih.gov This method builds upon the principles of GC-MS but incorporates the use of a stable isotope-labeled internal standard. This internal standard is a version of this compound where one or more atoms (typically carbon) are replaced with a heavier isotope, such as carbon-13. nih.gov

The known quantity of the isotope-labeled standard is added to the sample at the beginning of the analytical process. This standard behaves almost identically to the naturally occurring (endogenous) this compound throughout the extraction, derivatization, and chromatographic separation steps. In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their different masses. By comparing the peak area of the endogenous this compound to that of the known amount of the internal standard, a precise and accurate concentration can be calculated.

This technique effectively corrects for any loss of analyte during sample preparation and any variations in instrument response, making it a highly reliable quantitative method. SID-GC-MS is crucial in clinical diagnostics where accurate measurement of 3-hydroxy fatty acid levels is necessary for diagnosing and monitoring metabolic diseases. nih.govnih.gov It is also an invaluable tool in research for studying the effects of 3-hydroxy fatty acid accumulation and for investigating fatty acid metabolism. nih.gov

Table 2: Key Features of Stable Isotope Dilution-GC-MS for this compound Quantification

| Feature | Description |

|---|---|

| Methodology | Utilizes a stable isotope-labeled internal standard (e.g., 1,2-¹³C-labeled) for quantification nih.gov |

| Advantage | High precision and accuracy by correcting for sample loss and instrumental variability |

| Instrumentation | Gas chromatography coupled with mass spectrometry (selected ion monitoring) nih.gov |

| Application | Clinical diagnosis of metabolic disorders and research into fatty acid oxidation nih.govnih.gov |

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of carboxylic acids like this compound. Unlike GC, HPLC does not require the analyte to be volatile, which can simplify sample preparation. However, for sensitive detection, particularly with common detectors like UV-Vis or fluorescence detectors, derivatization is often necessary. nih.gov

Derivatization in HPLC involves reacting the carboxylic acid group of this compound with a labeling reagent to attach a chromophore or fluorophore. mdpi.com This chemical tag allows the otherwise non-absorbing or non-fluorescent molecule to be detected with high sensitivity. A variety of derivatization reagents are available that can react with carboxylic acids, and the choice of reagent depends on the desired detection method and the specifics of the analytical problem. nih.govslu.se

Once derivatized, the sample is injected into the HPLC system. The separation is achieved as the sample is pumped through a column packed with a stationary phase. The components of the sample separate based on their differential interactions with the stationary and mobile phases. The derivatized this compound is then detected as it elutes from the column. When coupled with mass spectrometry (LC-MS), derivatization can also be used to improve ionization efficiency and thus the sensitivity of the analysis. nih.gov

Table 3: Principles of HPLC Analysis for Derivatized this compound

| Aspect | Description |

|---|---|

| Principle | Separation of the analyte in a liquid mobile phase passing through a solid stationary phase |

| Derivatization | Chemical modification to attach a detectable tag (e.g., chromophore, fluorophore) for enhanced sensitivity with UV or fluorescence detectors nih.govmdpi.com |

| Detection | UV-Vis, fluorescence, or mass spectrometry (LC-MS) nih.govnih.gov |

| Application | Quantification of carboxylic acids in biological samples where GC-MS may not be suitable |

Spectroscopic and Structural Characterization Methods

While chromatography is essential for separation and quantification, spectroscopy provides detailed information about the chemical structure of this compound and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. In the context of this compound, NMR is particularly crucial for analyzing the composition of polyhydroxyalkanoates (PHAs), which are biopolyesters that can incorporate this compound as a monomer unit. researchgate.net

¹H NMR (proton NMR) is commonly used to determine the composition of copolymers containing this compound, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHx). researchgate.net By analyzing the ¹H NMR spectrum, the relative amounts of the different monomer units in the polymer chain can be determined by comparing the integration of the signals corresponding to the protons of each monomer type. magritek.com This allows for the calculation of the molar fraction of this compound within the polymer.

In addition to determining the copolymer composition, NMR can provide information about the polymer's microstructure, such as the sequence distribution of the different monomers. This level of structural detail is critical for understanding the physical and mechanical properties of the PHA material. For instance, the thermal properties and crystallinity of the polymer are highly dependent on its composition and microstructure, which can be elucidated using NMR. researchgate.net

Table 4: Use of NMR Spectroscopy in the Analysis of this compound-Containing Polymers

| Analytical Goal | NMR Technique | Information Obtained |

|---|---|---|

| Copolymer Composition | ¹H NMR | Relative amounts of different monomer units (e.g., 3-hydroxyhexanoate (B1247844) vs. 3-hydroxybutyrate) researchgate.netmagritek.com |

| Structural Elucidation | ¹H and ¹³C NMR | Confirmation of the chemical structure of the polymer and its constituent monomers researchgate.net |

| Microstructure Analysis | Advanced NMR techniques | Sequence distribution of monomers within the polymer chain |

Q & A

Basic Research Questions

Q. How is 3-hydroxyhexanoic acid detected and quantified in biological samples?

- Methodological Answer : this compound is detected using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) in metabolomic studies. For example, in diabetic ketoacidosis patients, urinary and serum levels are measured via GC-MS after derivatization, with careful calibration against certified standards . NMR spectroscopy (e.g., H and C NMR) is also used for structural validation, with characteristic peaks at δ = 4.20–3.90 (m, 1H) and δ = 177.7 (carbonyl carbon) .

Q. What synthetic routes are available for this compound?

- Methodological Answer : Bacterial fermentation using Cupriavidus necator or recombinant E. coli strains is a common method, yielding polyhydroxyalkanoates (PHAs) that are hydrolyzed to release this compound. Chemical synthesis involves β-lactone intermediates or esterification followed by reduction. Purity (>98%) is confirmed via thin-layer chromatography (TLC) and GC analysis .

Q. What is the biochemical role of this compound in fatty acid metabolism?

- Methodological Answer : As an intermediate in fatty acid β-oxidation, (R)-3-hydroxyhexanoic acid is produced by 3-hydroxyacyl-CoA dehydrogenase. It is also a precursor for trans-2-hexenoic acid via fatty acid synthase activity, as demonstrated in in vitro assays using C-labeled substrates .

Advanced Research Questions

Q. How can contradictory findings about this compound as a biomarker for metabolic disorders be resolved?

- Methodological Answer : Contradictions arise from cohort heterogeneity (e.g., obesity vs. diabetes). To address this, stratified analysis of patient subgroups (e.g., normal-weight vs. obese diabetics) using multivariate regression can isolate confounding variables. For example, hydroxy fatty acids show diabetes-specific enrichment independent of adiposity in Hispanic populations . Additionally, longitudinal studies tracking this compound levels during ketosis progression are critical .

Q. What analytical strategies differentiate this compound in copolymer systems like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., PHBH’s at −1°C and at 170°C). Pyrolysis-GC/MS reveals monomer-specific degradation products: this compound (peak at m/z 131) and its dimer are unique to 3Hx units, while 3-hydroxybutyrate trimers dominate 3HB segments. Nuclear magnetic resonance (NMR) quantifies copolymer composition (e.g., 15.2% 3Hx in PHBH) .

Q. How do pyrolysis pathways of this compound-containing polymers differ from homopolymers?

- Methodological Answer : Slow pyrolysis (5°C/min) of PHBH produces this compound (0.1–0.4% yield) and its dimer via ester bond cleavage, while 3HB units form cyclic esters (e.g., crotonic anhydride). The longer alkyl chain in 3Hx impedes cyclization, favoring linear degradation products. Reaction pathways are validated using isotope-labeling and collision-induced dissociation (CID) in tandem MS .

Q. What metabolomic workflows identify this compound’s role in lipid oxidation disorders?

- Methodological Answer : Untargeted metabolomics with LC-MS/MS detects this compound in urine/serum, followed by pathway enrichment analysis (e.g., LipidMaps category FA0105). Stable isotope-resolved tracing (e.g., C-palmitate) confirms its origin from incomplete β-oxidation. Data are normalized to creatinine and validated against enzymatic assays for acyl-CoA dehydrogenases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.